1-Chloro-10-iododecane
Overview
Description
1-Chloro-10-iododecane is an organic compound with the molecular formula C10H20ClI . It is a colorless liquid at room temperature and is primarily used as a reagent and intermediate in organic synthesis . The compound is characterized by the presence of both chlorine and iodine atoms attached to a decane backbone, making it a versatile molecule in various chemical reactions.
Preparation Methods
1-Chloro-10-iododecane can be synthesized through several methods. One common approach involves the reaction of 1-decanol with cesium chloride and sodium iodide, followed by heating The specific reaction conditions and methods of operation may vary depending on the laboratory and scale of preparation .
Chemical Reactions Analysis
1-Chloro-10-iododecane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of both chlorine and iodine atoms.
Reduction Reactions: The iodine atom can be reduced to form 1-chlorodecane.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-10-iododecane has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Material Science: It is used in the preparation of specialized materials with unique properties.
Mechanism of Action
The mechanism by which 1-Chloro-10-iododecane exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of both chlorine and iodine atoms allows it to act as a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
1-Chloro-10-iododecane can be compared with other similar compounds, such as:
1-Iodododecane: Similar in structure but lacks the chlorine atom.
1-Chlorodecane: Similar in structure but lacks the iodine atom.
The presence of both chlorine and iodine atoms in this compound makes it unique and more versatile in chemical reactions compared to its counterparts.
Properties
IUPAC Name |
1-chloro-10-iododecane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20ClI/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMLTXCVCADMHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCI)CCCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClI | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472251 | |
Record name | 1-CHLORO-10-IODODECANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57152-87-1 | |
Record name | 1-CHLORO-10-IODODECANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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